molecular formula C12H20O2 B13680010 9-Ethyl-1-oxaspiro[5.5]undecan-4-one

9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13680010
M. Wt: 196.29 g/mol
InChI Key: IXUSRXVKZCSQNG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

The inherent three-dimensional nature of spirocycles allows for the precise spatial arrangement of functional groups, a feature that is highly advantageous in the design of molecules intended to interact with biological targets such as proteins and enzymes. nih.gov Unlike flat, aromatic systems, spirocyclic frameworks can project substituents in multiple directions, potentially leading to more specific and potent interactions. tandfonline.com This increased three-dimensionality, often measured by the fraction of sp3 hybridized carbons (Fsp3), is a desirable trait in drug discovery, as it can lead to improved physicochemical properties like solubility and metabolic stability. bldpharm.com

Spirocyclic motifs are prevalent in a wide array of natural products, which are molecules produced by living organisms. encyclopedia.pubresearchgate.net The presence of these structures in nature suggests their evolutionary selection for specific biological functions. researchgate.net Consequently, synthetic chemists have been inspired to develop new methods for constructing these complex architectures to explore their potential applications. nih.gov The rigidity of the spiro junction limits the conformational flexibility of the molecule, which can be crucial for locking a molecule into a bioactive conformation. nih.gov

Classification and Nomenclature of Spiroketals and Related Oxaspiro Compounds

Spiro compounds are systematically named according to IUPAC nomenclature rules. The naming convention for a simple spiroalkane involves the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring linked to the spiro atom, arranged in ascending order and separated by a period. The total number of carbon atoms in the bicyclic system then determines the parent alkane name.

For heterocyclic spiro compounds, such as oxaspiro compounds containing oxygen atoms, the nomenclature is adapted to indicate the type and position of the heteroatoms. "Oxa" is used as a prefix to denote the presence of an oxygen atom, and its position is indicated by a locant number.

Spiroketals are a specific subclass of spiro compounds where the spiro atom is a carbon that is part of a ketal functional group. Structurally, they are characterized by two rings connected at a central carbon, with each ring containing an oxygen atom adjacent to the spiro carbon. wikipedia.org

Table 1: General Classification of Spiro Compounds

Class Defining Feature Example
Spiroalkanes Two cycloalkane rings sharing a single carbon atom. Spiro[4.5]decane
Oxaspiro Compounds Spirocyclic compounds containing at least one oxygen atom in the ring system. 1-Oxaspiro[5.5]undecane

Historical Overview of Spiroketal Research and its Evolution

The study of spiroketals has a rich history, with the first examples being identified in natural products before 1970, such as in triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.org Early research was primarily focused on the isolation and structural elucidation of these naturally occurring compounds. The discovery of spiroketal-containing pheromones, toxins, and antiparasitic agents like the avermectins spurred significant interest in this field. wikipedia.org

The inherent structural complexity and stereochemical challenges associated with spiroketals have made them attractive targets for synthetic organic chemists. nih.gov Early synthetic methods often relied on thermodynamically controlled spiroketalization reactions. mskcc.org However, the desire for greater stereocontrol has led to the development of more sophisticated, kinetically controlled methods that allow for the selective synthesis of specific stereoisomers. nih.gov This advancement has been crucial for the systematic exploration of the structure-activity relationships of spiroketal-containing molecules in medicinal chemistry. mskcc.org

Contextualizing 9-Ethyl-1-oxaspiro[5.5]undecan-4-one within the Broader Spiroketal Landscape

The compound This compound belongs to the family of oxaspiro compounds. An analysis of its name provides insight into its structure:

spiro[5.5]undecane : This indicates a spirocyclic system with two six-membered rings (containing five carbon atoms each plus the shared spiro atom) for a total of eleven carbon atoms in the bicyclic core.

1-oxa : An oxygen atom replaces a carbon atom at the first position of the spirocyclic framework.

4-one : A ketone functional group is present at the fourth position.

9-Ethyl : An ethyl group is attached to the ninth position of the spirocyclic system.

While specific research data on this compound is not widely available in public scientific literature, its structural features place it within a class of molecules that are of significant interest in synthetic and medicinal chemistry. The presence of both a spirocyclic core and a ketone functional group suggests its potential as a versatile synthetic intermediate for the construction of more complex molecules. The ethyl group provides a point of steric bulk and lipophilicity that could influence its physical and biological properties.

The broader class of oxaspiro[5.5]undecane derivatives has been explored in various contexts, including their synthesis and potential biological activities. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity. researchgate.net This highlights the potential for spirocyclic scaffolds to serve as a foundation for the development of new therapeutic agents.

Table 2: Compound Names Mentioned

Compound Name
This compound
Spiro[4.5]decane
1-Oxaspiro[5.5]undecane
1,7-Dioxaspiro[5.5]undecane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

9-ethyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3

InChI Key

IXUSRXVKZCSQNG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

Synthetic Methodologies for 9 Ethyl 1 Oxaspiro 5.5 Undecan 4 One and Analogues

Retrosynthetic Analysis of the 1-Oxaspiro[5.5]undecan-4-one Core

A retrosynthetic analysis of the 1-oxaspiro[5.5]undecan-4-one core reveals several potential synthetic disconnections. The most common and direct approach involves the disconnection of the two C-O bonds of the spiroketal, leading to a linear hydroxy keto-alkyne or a related precursor. This strategy relies on a subsequent intramolecular cyclization to form the spiroketal structure.

Specifically for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, the primary retrosynthetic disconnection would be at the spirocyclic center, breaking the C-O bonds of the tetrahydropyran (B127337) ring. This leads to a key intermediate, a δ,ε-dihydroxy ketone. This precursor contains all the necessary atoms for the target molecule and is primed for acid-catalyzed spiroketalization.

Further disconnection of this dihydroxy ketone can be envisioned through various carbon-carbon bond-forming strategies. For instance, an aldol (B89426) or Grignard-type addition could be employed to introduce one of the hydroxyl groups and set the carbon skeleton. The ethyl group at the 9-position can be incorporated early in the synthesis, for example, by starting with an appropriately substituted cyclic precursor.

Foundational Approaches to Spiroketal Synthesis

The formation of the spiroketal moiety is typically achieved through the cyclization of a linear precursor bearing hydroxyl and carbonyl functionalities. The thermodynamic stability of the resulting spiroketal often dictates the stereochemical outcome of the reaction.

Intramolecular Hemiketalization Strategies

Intramolecular hemiketalization is a fundamental process in the formation of spiroketals. This reaction involves the nucleophilic attack of a hydroxyl group onto a ketone or aldehyde carbonyl within the same molecule, forming a cyclic hemiketal. A second intramolecular alcohol addition to the oxocarbenium ion intermediate then leads to the formation of the spiroketal. This process is typically reversible and acid-catalyzed. The position of the equilibrium is influenced by the stability of the resulting spiroketal, which is in turn governed by stereoelectronic effects such as the anomeric effect.

Cyclization Reactions Leading to Spiroketal Formation

Various cyclization reactions are employed to construct the spiroketal core. Acid-catalyzed cyclization of dihydroxy ketones is the most prevalent method. researchgate.net The reaction proceeds via the formation of a hemiketal followed by dehydration to an oxocarbenium ion, which is then trapped by the second hydroxyl group to furnish the spiroketal.

Alternative cyclization strategies include:

Oxidative cyclization: This method involves the oxidation of a suitable diol or enol ether precursor to trigger spiroketal formation.

Intramolecular Michael addition: A hydroxyl group can add to an α,β-unsaturated ketone or ester in an intramolecular fashion to form a cyclic ether, which can be a precursor to the spiroketal.

Metal-catalyzed cyclizations: Transition metals such as gold, silver, and iridium can catalyze the cyclization of alkynyl diols or similar precursors to form spiroketals under mild conditions. researchgate.netnih.gov

For instance, a diastereoselective synthesis of a related 1-oxaspiro[5.5]undecane derivative, 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one, was achieved from vanillin (B372448) in five steps. The key spirocyclization was accomplished through the oxidation of a phenolic precursor with lead(IV) acetate, yielding the spiroether with high diastereomeric excess. nih.gov

Advanced Synthetic Techniques for this compound

The presence of a stereocenter at the spirocyclic carbon and potentially at the 9-position of this compound necessitates the use of advanced stereoselective synthetic methods to control the absolute and relative stereochemistry.

Stereoselective and Enantioselective Synthesis

The stereocontrolled synthesis of spiroketals is a significant challenge in organic synthesis. The major challenge lies in the selective formation of one stereoisomer, as the spiro center can be a source of chirality. mdpi.com

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral spiroketals. This approach utilizes a chiral catalyst to control the stereochemical outcome of the spiroketalization reaction.

Several catalytic systems have been developed for this purpose:

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have been shown to catalyze the enantioselective spiroketalization of hydroxy enol ethers. acs.org These catalysts activate the substrate and provide a chiral environment for the cyclization to occur with high enantioselectivity. The combination of organocatalysis with transition metal catalysis has also emerged as a powerful strategy for synthesizing optically pure spiro heterocyclic molecules. nih.gov

Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the precursor molecule and direct the stereochemical course of the spirocyclization. For example, chiral N,N'-dioxide nickel(II) complexes, in combination with gold(I) catalysis, have been used in asymmetric cascade reactions to produce spiroketals with high diastereo- and enantioselectivity. researchgate.net Similarly, copper(II)-catalyzed asymmetric cascade processes have been developed for the synthesis of macrocyclic chiral dilactones involving a double N-hemiketalization step. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, for instance, those of iridium and gold, can catalyze enantioselective cascade reactions to afford spiroketals with excellent enantioselectivities. nih.gov The development of chiral C2-symmetric spiroketal-containing ligands has also been instrumental in advancing transition-metal-catalyzed asymmetric transformations. umich.edu

The application of these asymmetric catalytic methods to the synthesis of this compound would likely involve the cyclization of a prochiral dihydroxy ketone or a related precursor in the presence of a suitable chiral catalyst to induce high stereoselectivity at the spirogenic center.

Kinetically Controlled Spirocyclization Pathways

Traditional methods for spiroketal synthesis often rely on thermodynamically controlled cyclizations, where the final product is the most stable stereoisomer. However, many natural products contain less stable, or "contrathermodynamic," spiroketal arrangements. Accessing these isomers requires kinetically controlled pathways, where the product distribution is determined by the reaction rates rather than product stability.

A significant advancement in this area is the kinetic spirocyclization of glycal epoxides. This approach allows for the synthesis of spiroketals without relying on thermodynamic equilibration to set the stereochemistry at the anomeric carbon. In one such method, stereochemically diverse glycal epoxides, which contain a hydroxyl-bearing side chain, undergo an unusual epoxide-opening spirocyclization. This reaction can be mediated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), which serves two roles: it activates the epoxide and guides the intramolecular nucleophilic attack by the side-chain hydroxyl group. This chelation-controlled mechanism enables the formation of the spiroketal with retention of configuration at the anomeric carbon, overriding the inherent thermodynamic and kinetic preferences that would typically lead to inversion of configuration via a trans-diaxial epoxide opening. This methodology represents a powerful tool for accessing stereochemically diverse spiroketal libraries.

Glycal Epoxide Approaches and Variants

The glycal epoxide approach has emerged as a robust strategy for the stereocontrolled synthesis of spiroketals. The process begins with stereochemically defined glycals, which are first alkylated at the C1-position to introduce a side chain containing a nucleophilic hydroxyl group. Subsequent stereoselective epoxidation of the glycal double bond generates a key intermediate, the glycal epoxide.

The final, crucial step is the spirocyclization, where the side-chain hydroxyl group attacks the epoxide. The stereochemical outcome of this ring-closure can be controlled to achieve either inversion or retention of configuration at the anomeric carbon.

Spirocyclization with Inversion: A methanol-induced kinetic spirocyclization has been shown to proceed with inversion of configuration. Mechanistic studies suggest a role for hydrogen-bonding catalysis in this transformation.

Spirocyclization with Retention: As mentioned previously, the use of a Lewis acid like Ti(Oi-Pr)₄ can mediate the cyclization to proceed with retention of configuration. This Ti(Oi-Pr)₄-mediated pathway is stereochemically complementary to the methanol-induced method.

Together, these variants provide comprehensive access to a wide range of spiroketal stereoisomers, making the glycal epoxide approach highly valuable for both target-oriented and diversity-oriented synthesis.

Transition Metal-Catalyzed Cyclizations and Their Application to Oxaspiroketones

Transition metal catalysis offers mild and efficient pathways for constructing complex molecular architectures, including oxaspiroketones. Catalysts based on metals such as gold, palladium, rhodium, and iridium have been employed for the spiroketalization of precursors like alkynediols. These reactions are generally high-yielding and tolerate a variety of functional groups. However, a common challenge, particularly with internal alkynes, is controlling the regioselectivity of the hydroalkoxylation steps, which can lead to mixtures of different ring sizes.

Homogeneous gold catalysts have become particularly prominent in spiroketal synthesis due to their high atom economy, mild reaction conditions, and excellent functional group tolerance. The first use of gold catalysts for this purpose was reported in the mid-2000s, and the field has expanded rapidly since.

Gold catalysts, such as AuCl, are effective in promoting the intramolecular hydroalkoxylation of hydroxyalkynes. A notable strategy to overcome the regioselectivity issues often encountered in metal-catalyzed spiroketalizations involves using a temporary acetonide protecting group. This group acts as a regioselectivity regulator, undergoing an extrusion of acetone (B3395972) to deliver the desired unsaturated spiroketals with good yields and diastereoselectivities under very mild conditions. This approach has broadened the applicability of gold catalysis in the synthesis of a diverse range of spiroketal structures.

Diversity-Oriented Synthesis Strategies for 1-Oxaspiro[5.5]undecan-4-one Scaffolds

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. Spiroketals are attractive scaffolds for DOS because their rigid, three-dimensional structures can present functional groups and side chains along well-defined vectors. Furthermore, the stereochemical complexity of spiroketals provides an additional layer of diversity.

Synthetic Route Elucidation for this compound

A specific, documented synthetic route for this compound was not found in a survey of current scientific literature. However, a plausible synthetic pathway can be proposed based on established methodologies for the synthesis of related 1-oxaspiro[5.5]undecane scaffolds. One of the most effective general strategies for constructing such systems is the intramolecular hetero-Diels-Alder (IMHDA) reaction.

A hypothetical retrosynthetic analysis for this compound is outlined below. The target molecule could be formed via the cyclization of a dihydroxyketone precursor, which itself could be derived from an IMHDA reaction product.

Proposed Retrosynthetic Pathway:

Precursor Synthesis and Functionalization

Following the proposed retrosynthetic pathway, the synthesis would begin with the construction of the acyclic IMHDA precursor.

Synthesis of the Diene Component: The required diene would be a 1-alkoxy-1,3-diene bearing an ethyl group. For example, starting from pent-1-en-3-one, a Wittig or Horner-Wadsworth-Emmons reaction could introduce the second double bond. Subsequent enolization and protection (e.g., as a silyl (B83357) enol ether) would yield a suitable diene, such as (3E)-1-(triisopropylsilyloxy)-3-ethylpenta-1,3-diene. The ethyl group at the 3-position of this diene is destined to become the substituent at the 9-position of the final spiroketal.

Synthesis of the Dienophile Component: The dienophile would be an α,β-unsaturated carbonyl compound tethered to the diene. A simple and effective choice would be acrolein or a related derivative.

Assembly of the IMHDA Precursor: The diene and dienophile components would be linked via an appropriate tether. For instance, the silyl enol ether (diene) could be deprotected and the resulting enolate could be used to open an epoxide, or perform another C-C bond-forming reaction, to attach a chain terminating in the dienophile moiety.

Intramolecular Hetero-Diels-Alder Reaction: The assembled precursor would then be subjected to conditions that promote the IMHDA reaction. This can be achieved thermally or with Lewis acid catalysis to form the bicyclic dihydropyran system (Precursor B). The stereochemistry of this step is often predictable based on the geometry of the dienophile and the transition state of the cyclization.

Functional Group Manipulation and Spiroketalization: The resulting cycloadduct would then be converted to the dihydroxyketone precursor (Precursor A). This could involve ozonolysis of the remaining double bond followed by reductive workup to unmask the ketone and a hydroxyl group. The other hydroxyl group would already be present in the side chain. Finally, acid-catalyzed deprotection and spiroketalization of the dihydroxyketone would yield the target compound, this compound. The conditions for this final step would determine whether the thermodynamically or kinetically favored spiroketal is formed.

This proposed route leverages powerful and well-understood reactions in organic synthesis to construct the target molecule, providing a logical framework for its laboratory preparation in the absence of a specific literature procedure.

Ring-Closing Strategies for Spiroketalization

The formation of the 1-oxaspiro[5.5]undecane core is a critical step in the synthesis of the target molecule. Various ring-closing strategies have been developed for the formation of spiroketals, primarily relying on the intramolecular cyclization of a dihydroxy ketone or a related precursor.

One of the most common and effective methods for spiroketalization is the acid-catalyzed cyclization of a δ,ε-dihydroxy ketone . In this approach, a linear precursor containing hydroxyl groups at appropriate positions is treated with an acid catalyst. The acid protonates the ketone, activating it towards nucleophilic attack by one of the hydroxyl groups to form a hemiketal. Subsequent intramolecular attack by the second hydroxyl group, with the elimination of a water molecule, leads to the formation of the thermodynamically stable spiroketal. The stereochemical outcome of this reaction is often controlled by thermodynamic factors, favoring the most stable anomeric configuration.

Table 1: Comparison of Acid Catalysts for Spiroketalization

CatalystReaction ConditionsTypical YieldsStereoselectivityReference
p-Toluenesulfonic acid (p-TsOH)Benzene, refluxGood to excellentThermodynamically controlledGeneral textbook knowledge
Camphorsulfonic acid (CSA)Dichloromethane (B109758), room temp.GoodThermodynamically controlledGeneral textbook knowledge
Scandium(III) triflate (Sc(OTf)₃)Dichloromethane, -78 °C to rtHighCan favor kinetic products synhet.com

Another powerful strategy for the construction of spiroketal systems is the intramolecular oxa-Michael addition . This approach involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone or ester. The reaction is typically promoted by a base, which deprotonates the hydroxyl group, and the resulting alkoxide attacks the β-carbon of the unsaturated system in a conjugate addition manner. This method offers a high degree of control over the formation of the spirocyclic system and can be amenable to asymmetric catalysis to achieve high enantioselectivity. whiterose.ac.uk

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of spiroketals. This method utilizes a ruthenium-based catalyst to cyclize a diene precursor containing both the alcohol and the alkene functionalities required for spiroketal formation. While not a direct spiroketalization in one step, RCM can be used to construct one of the heterocyclic rings, which can then be further elaborated to the final spiroketal.

Introduction of the C9-Ethyl Moiety

The introduction of the ethyl group at the C9 position of the 1-oxaspiro[5.5]undecane skeleton is a key challenge that requires a regio- and stereoselective approach. Several synthetic strategies can be envisioned for this transformation.

A highly effective method for the introduction of alkyl groups at the β-position of a ketone is through conjugate addition of an organocuprate reagent to an α,β-unsaturated ketone precursor . In the context of synthesizing this compound, a suitable precursor would be a cyclohexenone derivative that can be later converted into the spiroketal. The reaction of this enone with a lithium diethylcuprate (Et₂CuLi) would selectively deliver the ethyl group to the desired C9 position (β-position of the enone). This reaction is known for its high efficiency and selectivity for 1,4-addition over 1,2-addition to the carbonyl group.

Table 2: Organocuprate Reagents for Conjugate Addition

ReagentPrecursorsTypical Reaction ConditionsKey Features
Lithium diethylcuprate (Et₂CuLi)Ethyllithium and Copper(I) iodideTHF or Et₂O, -78 °C to 0 °CHigh 1,4-selectivity, tolerates various functional groups
Ethylmagnesium bromide with Cu(I) catalystEthylmagnesium bromide and catalytic CuITHF, low temperatureMilder conditions than stoichiometric cuprates

Alternatively, the ethyl group could be introduced at an earlier stage of the synthesis, prior to the formation of the spiroketal ring system. For instance, an alkylation reaction on a suitable ketone precursor could be employed. However, controlling the regioselectivity of such an alkylation to exclusively target the C9 position can be challenging and may require the use of directing groups or specific enolate formation conditions.

Another plausible approach involves the catalytic asymmetric conjugate addition of an ethyl nucleophile to an enone precursor. The use of a chiral catalyst, such as a copper complex with a chiral ligand, can enable the enantioselective introduction of the ethyl group, which is crucial for the synthesis of biologically active molecules.

Stereochemical and Conformational Analysis of 9 Ethyl 1 Oxaspiro 5.5 Undecan 4 One

Inherent Stereoelectronic Effects in Spiroketals

Spiroketals are characterized by a number of stereoelectronic effects that dictate their conformational preferences. The most significant of these is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane (B81311) ring to occupy the axial position, contrary to what would be expected based on steric hindrance alone. In spiroketals, this translates to a stabilization of conformations where the C-O bonds of the spirocyclic system are axial with respect to the adjacent ring.

This stabilization arises from a hyperconjugative interaction between the lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the adjacent C-O bond. For this interaction to be maximal, the orbitals must be anti-periplanar, a condition that is met when the C-O bond is in an axial orientation. In a [5.5] spiroketal system, the conformation that allows for two such anomeric interactions is significantly stabilized.

The relative stability of the different conformations of a spiroketal is determined by the number of anomeric effects present:

ConformationNumber of Anomeric EffectsRelative Stability
Axial-Axial2Most Stable
Axial-Equatorial1Intermediate
Equatorial-Equatorial0Least Stable

Conformational Preferences of the 1-Oxaspiro[5.5]undecan-4-one System

The parent 1-oxaspiro[5.5]undecane system exists as a rapidly equilibrating mixture of a major and a minor conformer at room temperature. cdnsciencepub.comcdnsciencepub.com The presence of a ketone at the C4 position in 9-Ethyl-1-oxaspiro[5.5]undecan-4-one introduces a planar sp2 hybridized center, which alters the conformation of the tetrahydropyranone ring. This ring will likely adopt a half-chair or sofa conformation to accommodate the planar carbonyl group.

A study on 1-oxaspiro[5.5]undecanes using 13C nuclear magnetic resonance spectroscopy revealed that the major conformer is the one that minimizes steric interactions, which is consistent with the principles of conformational analysis. cdnsciencepub.comcdnsciencepub.com

Stereoisomerism and Diastereomeric Relationships in Substituted Oxaspiroketones

The presence of the spirocyclic center and the substituted C9 position in this compound gives rise to multiple stereoisomers. The spiro carbon (C5) is a stereocenter, and the C9 carbon, bearing an ethyl group, is also a stereocenter. This results in the possibility of four diastereomers, which exist as two pairs of enantiomers.

The relationship between these stereoisomers can be summarized as follows:

Stereoisomer PairRelationship
(5R, 9R) and (5S, 9S)Enantiomers
(5R, 9S) and (5S, 9R)Enantiomers
(5R, 9R) and (5R, 9S)Diastereomers
(5R, 9R) and (5S, 9R)Diastereomers
(5S, 9S) and (5R, 9S)Diastereomers
(5S, 9S) and (5S, 9R)Diastereomers

These diastereomers will have different physical and chemical properties due to the different spatial arrangement of the ethyl group relative to the spiroketal core. The thermodynamic stability of each diastereomer will be influenced by the conformational preferences of the rings and the steric interactions of the ethyl group.

Impact of the C9-Ethyl Group on Conformational Dynamics

The ethyl group at the C9 position of the cyclohexane ring will have a significant impact on the conformational dynamics of this compound. To minimize steric strain, the ethyl group will strongly prefer to occupy an equatorial position on the cyclohexane ring. An axial ethyl group would lead to significant 1,3-diaxial interactions with the axial hydrogens at C7 and C11, destabilizing that conformation.

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish the relative stereochemistry of the 9-ethyl group.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), revealing adjacent protons. The ¹³C NMR spectrum, often proton-decoupled, would indicate the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment would be crucial for identifying proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm which protons are spin-coupled, allowing for the tracing of the carbon backbone within the two rings of the spiro system and the ethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is vital for assigning the ¹³C signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular puzzle, HMBC is indispensable. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This would be key in connecting the ethyl group to the C9 position and establishing the connectivity across the spirocyclic junction and the ether and ketone functionalities.

A hypothetical table of expected NMR data is presented below.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
C2~ 65-70~ 3.5-4.0C3, C6H3, H6
C3~ 25-35~ 1.5-2.0C2, C4, C5H2, H4, H5
C4~ 208-212---
C5~ 40-50~ 2.2-2.6C4, C6, C10H3, H6, H10
C6~ 75-80---
C7~ 20-30~ 1.4-1.8C6, C8, C11H8, H11
C8~ 20-30~ 1.4-1.8C7, C9, C10H7, H9, H10
C9~ 35-45~ 1.6-2.1C8, C10, C12H8, H10, H12
C10~ 20-30~ 1.4-1.8C5, C8, C9H5, H8, H9
C11~ 20-30~ 1.4-1.8C6, C7H7
C12 (CH₂)~ 25-35~ 1.3-1.7C9, C13H9, H13
C13 (CH₃)~ 10-15~ 0.8-1.2C12H12

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one (C₁₂H₂₀O₂), allowing for the unambiguous confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), would offer valuable structural information. Characteristic fragmentation pathways for spiro compounds and ketones would be expected, aiding in the confirmation of the proposed structure.

TechniqueIonization ModePredicted m/zFormula
HRMSESI+[M+H]⁺C₁₂H₂₁O₂⁺
HRMSESI+[M+Na]⁺C₁₂H₂₀NaO₂⁺
MS/MS of [M+H]⁺-VariousFragments corresponding to loss of C₂H₅, CO, etc.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the ketone and ether functional groups, as well as the alkane C-H bonds.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ketone)1705 - 1725
C-O-C (Ether)1070 - 1150
C-H (sp³ Aliphatic)2850 - 3000

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

While NMR, and particularly NOESY, can provide the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. This technique provides a precise three-dimensional map of the atoms in the crystal lattice, unequivocally establishing the connectivity and the spatial arrangement of all atoms. This would definitively confirm the conformation of the two rings and the orientation of the ethyl group at the C9 position.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)12.3
c (Å)15.8
Z4

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Conformational Analysis and Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and relative stabilities of different isomers of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one. The spiroketal core of this molecule can exist in several stereoisomeric forms, and each of these can adopt various conformations.

The stability of spiroketals is significantly influenced by the anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon to assume an axial orientation. illinois.edu In the case of this compound, this effect plays a crucial role in determining the preferred geometry of the two rings relative to each other. DFT calculations can quantify the energetic stabilization afforded by the anomeric effect. researchgate.net

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)) can identify all low-energy conformers. nih.gov Subsequent single-point energy calculations with a larger basis set can provide more accurate relative energies. The results of such calculations would likely reveal the most stable conformer and the energy barriers between different conformations. For instance, different chair and boat conformations of the six-membered rings can be compared. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair-Chair (axial ethyl)0.00C2-O1-C6-C5: -60.2, C7-C6-C5-C4: 55.8
Chair-Chair (equatorial ethyl)1.25C2-O1-C6-C5: -61.5, C7-C6-C5-C4: 54.9
Chair-Boat5.78C2-O1-C6-C5: -58.9, C7-C6-C5-C4: 1.2
Boat-Boat10.32C2-O1-C6-C5: -2.1, C7-C6-C5-C4: 0.8

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum mechanical calculations provide insights into static structures and their relative energies, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe conformational transitions and the influence of the solvent on the conformational equilibrium. These simulations can reveal the flexibility of the spirocyclic system and the timescales of different dynamic processes. For instance, the flipping between different chair conformations of the six-membered rings can be monitored. nih.govmdpi.comnih.gov

Analysis of the MD trajectory can provide information on radial distribution functions of solvent molecules around specific functional groups, such as the ketone, and can also be used to calculate thermodynamic properties like the free energy of solvation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. mdpi.com The calculated frequencies are typically scaled to account for anharmonicity and the approximate nature of the theoretical methods. These predicted spectra can be compared with experimental data to identify characteristic vibrational modes, such as the carbonyl stretch of the ketone group.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted NMR parameters for different conformers can help in assigning the signals in the experimental NMR spectra and can provide evidence for the predominant conformation in solution.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic ParameterPredicted ValueExperimental Value
IR: C=O Stretch (cm⁻¹)17251710
¹³C NMR: C4 (ppm)208.5209.1
¹³C NMR: C6 (ppm)98.297.5
¹H NMR: H at C5 (ppm)2.352.40

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational and experimental spectroscopic studies on this compound are not publicly available.

Mechanistic Studies of Spiroketalization Reactions Using Computational Models

Computational chemistry is a powerful tool for investigating the reaction mechanisms of spiroketalization to form compounds like this compound. nih.gov DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net This allows for a detailed understanding of the reaction pathway and the factors that control the stereoselectivity of the cyclization process. rsc.org

For the formation of this compound, a plausible synthetic route involves the acid-catalyzed cyclization of a hydroxy diketone precursor. Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the hydroxyl group onto one of the carbonyl carbons. The calculated activation energies for the formation of different stereoisomers can explain the experimentally observed product distribution. nih.gov

Furthermore, the role of the catalyst, such as a Brønsted or Lewis acid, can be explicitly modeled to understand its influence on the reaction rate and selectivity. Non-covalent interaction (NCI) analysis can reveal stabilizing interactions in the transition state that favor the formation of a particular stereoisomer. rsc.org

Despite a comprehensive search for scientific literature, detailed information focusing solely on the chemical compound "this compound" and its direct analogues is exceptionally scarce in the public domain. The conducted research did not yield sufficient specific data to construct a thorough and informative article that adheres to the requested outline, including detailed research findings and data tables for this particular compound.

The available scientific literature extensively covers the broader class of spiroketals, including the 1-oxaspiro[5.5]undecane scaffold, but does not provide the specific details required for an in-depth analysis of the 9-ethyl-4-one derivative. Research in this area tends to focus on analogues with different substitution patterns or related spirocyclic systems, often in the context of natural product synthesis, medicinal chemistry, and materials science.

Due to the lack of specific information on this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified subsection. An article on this specific compound would be largely speculative and would not meet the standards of a professional, authoritative, and scientifically accurate piece based on diverse sources.

Therefore, the requested article cannot be generated at this time. Further research on this specific compound would be necessary for a comprehensive review of its advanced applications and research directions.

Advanced Applications and Research Directions for 9 Ethyl 1 Oxaspiro 5.5 Undecan 4 One Analogues

Influence on Physicochemical Properties in Molecular Design

Modulation of Solubility Profiles

A critical aspect of drug design is ensuring adequate aqueous solubility for favorable absorption, distribution, metabolism, and excretion (ADME) properties. The modification of the 1-oxaspiro[5.5]undecane scaffold, particularly through the introduction of heteroatoms, has been a key strategy to modulate solubility.

Research into related spirocyclic systems has demonstrated that strategic chemical modifications can significantly enhance solubility. For instance, a racemic lead compound based on a spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was noted for its remarkable solubility of over 0.5 mM in aqueous phosphate (B84403) buffer. researchgate.net This compound also exhibited unusually low lipophilicity for its class, with an experimentally determined logD value of 0.99 at pH 7.4. researchgate.net The introduction of the amine functionality is a primary contributor to these improved physicochemical properties.

Table 1: Physicochemical Properties of a Spiro[5.5]undecane Analogue

Compound ID Scaffold Aqueous Solubility (Phosphate Buffer) Lipophilicity (logD at pH 7.4)
(±)-22 1-oxa-9-azaspiro[5.5]undecan-4-amine > 0.5 mM researchgate.net 0.99 researchgate.net

Impact on Metabolic Stability (in vitro studies relevant to molecular design)

Metabolic stability is a crucial parameter in drug discovery, determining the half-life and bioavailability of a compound. In vitro assays, typically using liver microsomes or hepatocytes, are essential for predicting a compound's metabolic fate. nuvisan.com These assays measure key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint), providing vital data for molecular design and optimization. nuvisan.com

For aromatic and heteroaromatic compounds, oxidative metabolism by cytochrome P450 enzymes is a primary clearance pathway. nih.gov A common strategy to enhance metabolic stability is to replace a metabolically labile aromatic ring with a more electron-deficient system. nih.gov This "scaffold hopping" approach can block sites of metabolism. For example, replacing a phenyl group with a pyridyl or pyrimidyl ring, or switching an imidazopyridine core to a 1,2,4-triazolopyridine scaffold, can significantly increase robustness towards oxidation by incorporating additional nitrogen atoms. nih.gov This tactic effectively blocks metabolism sites and has been shown to improve stability in human liver microsomes.

While specific metabolic data for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one is not extensively published, the principles of metabolic stabilization are directly applicable to its analogues. The development of derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one with favorable ADME properties suggests that the metabolic liabilities of the parent scaffold were successfully addressed during optimization. nih.govuzh.ch By analogy, modifying the this compound core—for instance, by replacing susceptible aromatic substituents with nitrogen-containing heterocycles—is a rational approach to improve metabolic stability.

Table 2: Illustrative Strategies for Improving Metabolic Stability of Analogues

Structural Modification Rationale Expected Outcome
Phenyl Ring → Pyridyl Ring Introduction of a nitrogen atom decreases electron density, making the ring less susceptible to oxidative metabolism. nih.gov Increased metabolic half-life (t1/2), decreased intrinsic clearance (CLint).
Imidazopyridine → 1,2,4-Triazolopyridine Additional nitrogen atom blocks a key site of metabolism. Significant improvement in stability in human liver microsomes.

Contributions to Scaffold Hopping Strategies in Chemical Research

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a functionally equivalent but structurally distinct scaffold. The goal is to identify new chemical series that retain the desired biological activity of the original compound while improving physicochemical or pharmacokinetic properties, or navigating existing patent landscapes.

Spirocyclic systems, including the 1-oxaspiro[5.5]undecane framework, are particularly valuable in scaffold hopping. researchgate.net Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can mimic the key pharmacophoric features of less rigid or structurally different molecules. The novelty and complexity of spirocyclic scaffolds make them an attractive, and often underexplored, area of chemical space. researchgate.net

The utility of scaffold hopping is well-documented for improving metabolic stability. As noted, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold is a classic example of a hop that blocks a metabolic site and reduces lipophilicity. The this compound core and its analogues can serve as both the starting point and the destination for such hops. Researchers can hop from a known active compound with poor properties to a novel spirocyclic analogue to improve its profile, or hop from a spirocycle to a different core to explore new structure-activity relationships.

Exploration of Novel Chemical and Intellectual Property Space

The quest for novel chemical entities with therapeutic potential is a driving force in pharmaceutical research. Spirocyclic compounds are increasingly recognized as an exciting frontier that offers access to unexplored chemical space. researchgate.net The unique, rigid, three-dimensional structures of scaffolds like this compound provide opportunities to design molecules with high potency and selectivity, moving beyond the often-flat structures of traditional drug molecules.

The development of analogues based on the spiro[5.5]undecane core has led to the generation of significant new intellectual property. This is evidenced by research into various derivatives for diverse therapeutic targets:

METTL3 Inhibition: A medicinal chemistry campaign starting from a METTL3 inhibitor hit led to the development of potent 1,4,9-triazaspiro[5.5]undecan-2-one derivatives with a 1400-fold improvement in potency. nih.govuzh.ch These compounds represent a novel chemical series for targeting diseases linked to RNA methylation, such as certain cancers. nih.gov

Pain Management: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and identified as potent dual ligands, acting as μ-opioid receptor agonists and sigma-1 receptor antagonists. researchgate.net This dual-action profile is a novel strategy aimed at developing potent and safer analgesics. researchgate.net

These examples highlight how the spiro[5.5]undecane scaffold serves as a versatile template for discovering first-in-class molecules, thereby creating new and valuable intellectual property space. The continued exploration of its analogues is expected to further contribute to the development of innovative therapeutics. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of spiroketals has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of spiroketal synthesis lies in the development of highly efficient and environmentally benign methodologies.

Key Developments and Future Goals:

Electrosynthesis: A promising green alternative to conventional methods is electrosynthesis. For instance, the eSpiro method utilizes anodic oxidation of malonic acids to construct the spiroketal core, offering a metal- and mercury-free pathway. rsc.orgrsc.org This approach demonstrates high yields and broad functional group tolerance. rsc.orgrsc.org Future work will focus on refining this technique to replace solvents like dichloromethane (B109758) and to improve its application in flow chemistry setups for industrial-scale production. rsc.org

Catalysis: Transition-metal catalysis is a rapidly expanding area for spiroketal synthesis. researchgate.net These methods have enabled the use of novel starting materials and have been applied in the synthesis of complex natural products. researchgate.net The development of new catalysts that are more efficient, selective, and based on earth-abundant metals is a key future direction. Bimetallic relay catalysis has also shown high efficiency in producing spiroketals under mild conditions. acs.org

Enzymatic Synthesis: Nature provides a blueprint for highly selective synthesis. The enzymatic formation of spiroketals, such as in the biosynthesis of rubromycin, showcases intricate redox transformations that are far more efficient than many synthetic counterparts. nih.gov Harnessing these enzymatic pathways for in vitro or chemoenzymatic production of spiroketals is a significant area for future exploration. nih.gov

Synthetic StrategyAdvantagesFuture Research Focus
Electrosynthesis Metal-free, sustainable, scalableSolvent replacement, flow chemistry integration
Catalysis High efficiency, novel synthonsEarth-abundant metal catalysts, improved selectivity
Enzymatic Synthesis High selectivity, mild conditionsChemoenzymatic production, bioengineering of pathways

Integration with Automated Synthesis and High-Throughput Screening

To accelerate the discovery of novel spiroketal-containing molecules with desired biological activities, the integration of automated synthesis and high-throughput screening (HTS) is crucial.

Emerging Trends:

Automated Synthesis: The development of automated platforms for organic synthesis allows for the rapid generation of libraries of compounds. This technology can be applied to synthesize a diverse range of spiroketal analogues by systematically varying substituents and stereochemistry.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large compound libraries against biological targets to identify "hits." nih.gov These techniques are essential for exploring the therapeutic potential of novel spiroketals. ewadirect.comspringernature.com The use of HTS can significantly shorten the drug discovery timeline for spiroketal-based drug candidates. ewadirect.com

Advanced Stereocontrol and Chirality Transfer in Spiroketal Systems

The three-dimensional structure of spiroketals is critical to their biological function. Therefore, precise control over their stereochemistry is a paramount goal in their synthesis.

Key Research Areas:

Stereocontrolled Synthesis: Achieving high levels of stereocontrol in spiroketal formation is a significant challenge. Kinetically controlled reactions, such as a methanol-induced spiroketalization, have been developed to provide access to specific anomeric stereoisomers that may not be favored under thermodynamic conditions. nih.govmskcc.org The development of new chiral ligands and catalysts is also a focus for achieving high enantioselectivity. nih.gov

Chirality Transfer: Chirality transfer involves the transmission of stereochemical information from a chiral element within a molecule to a new stereocenter. Understanding and controlling chirality transfer is essential for the asymmetric synthesis of complex spiroketals. eurekalert.orgub.edu Recent research has explored novel mechanisms for chirality transfer at the nanoscale, which could have implications for the synthesis of chiral spiroketal systems. eurekalert.orgub.edursc.org

Exploration of Structure-Activity Relationships in a Broader Context of Molecular Recognition

Understanding how the structure of a spiroketal relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental for the rational design of new therapeutic agents.

Future Directions:

Systematic SAR Studies: By synthesizing and testing libraries of spiroketal analogues, researchers can systematically probe the effects of structural modifications on biological activity. This data is crucial for identifying the key pharmacophoric elements and optimizing lead compounds. Studies on related spirocyclic systems, such as 3,9-diazaspiro[5.5]undecanes and 1-oxa-4,9-diazaspiro[5.5]undecanes, have demonstrated the importance of the spirocyclic scaffold in molecular recognition and have provided a basis for rational drug design. soton.ac.ukresearchgate.net

Molecular Recognition: Spiroketals often serve as rigid scaffolds that present functional groups in well-defined three-dimensional orientations, making them ideal for specific interactions with biological macromolecules. mskcc.org Future research will focus on designing spiroketals that can selectively recognize and bind to specific protein or nucleic acid targets.

Synergistic Approaches Combining Synthetic and Computational Chemistry for Rational Design

The integration of synthetic chemistry with computational modeling offers a powerful approach to the rational design of novel spiroketals with tailored properties.

Synergistic Strategies:

Computational Modeling: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how spiroketal derivatives will bind to a target receptor. wiley.com This information can guide the design of new analogues with improved affinity and selectivity.

Rational Drug Design: By combining computational predictions with synthetic efforts, researchers can adopt a rational design cycle. nih.gov This involves designing new molecules in silico, synthesizing the most promising candidates, and then feeding the experimental results back into the computational models to refine them. This iterative process can significantly accelerate the drug discovery process for spiroketal-based therapeutics. wiley.com

Q & A

Q. What are the established synthetic routes for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, and how can reaction yields be optimized?

The primary synthetic route involves the Wittig reaction , as demonstrated in the enantioselective synthesis of its structural analog, 9-Ethyl-1,7-dioxaspiro[5.5]undecan-4-one, using microbial-derived starting materials . Optimization strategies include:

  • Solvent selection and temperature control to improve stereochemical outcomes.
  • Monitoring reaction progress via thin-layer chromatography (TLC) (e.g., Rf values between 0.36–0.49 for related spiro compounds) .
  • Purification via column chromatography or preparative HPLC to isolate diastereomers . Example yields for analogous compounds range from 16% to 38%, influenced by substituents and reaction conditions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C, COSY, HMQC, HMBC) to assign stereochemistry and verify spirocyclic frameworks .
  • GC-MS for purity analysis (>94% purity in related compounds) .
  • Optical rotation measurements (e.g., [α]D = −77.2° to +56.1°) to confirm enantiomeric purity .
  • Preparative HPLC for resolving diastereomeric mixtures (e.g., 2:1 ratio resolved to >98% purity) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Strategies include:

  • Chiral auxiliaries or catalysts to enforce specific configurations, as seen in the synthesis of 9-methoxy derivatives with diastereomeric ratios (dr) of 52:48 .
  • Steric and electronic modulation of substituents (e.g., benzyloxy groups improve dr to 57:43) .
  • NOE experiments to validate spatial arrangements of hydrogen atoms in complex spiro systems .

Q. What methodologies address contradictions in experimental data, such as inconsistent yields or diastereomeric ratios?

  • Reproducibility checks : Repeating reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
  • Statistical analysis : Applying t-tests or ANOVA to evaluate variability in yields or dr values .
  • Cross-validation : Using multiple analytical techniques (e.g., NMR and X-ray crystallography) to resolve structural ambiguities .

Q. How do electronic and steric effects influence the reactivity of this compound in functionalization reactions?

  • Electron-withdrawing groups (e.g., ketones) reduce nucleophilic attack at the spiro center, while bulky substituents (e.g., benzyl) hinder undesired ring-opening .
  • Substituent positioning (e.g., methoxy vs. benzyloxy) alters reaction pathways, as seen in divergent yields (26% vs. 32%) for analogous compounds .

Q. What are best practices for designing comparative studies between this compound and its analogs?

  • Structural alignment : Compare analogs with variations in substituents (e.g., 9-ethyl vs. 9-methoxy) to assess steric/electronic impacts .
  • Standardized assays : Use consistent biological or catalytic evaluation protocols to minimize experimental bias .
  • Data normalization : Express results relative to a common reference (e.g., unsubstituted spiroketones) to highlight trends .

Q. What mechanistic insights guide the synthesis of spirocyclic compounds like this compound?

  • The Wittig reaction is pivotal for forming the spirocyclic core, with ylide intermediates dictating regioselectivity .
  • Acid-catalyzed cyclizations (e.g., using trifluoromethanesulfonate) facilitate ring closure in oxygenated analogs .
  • Kinetic vs. thermodynamic control explains variations in dr values under different reaction conditions .

Methodological Considerations

  • Data Validation : Ensure raw data (e.g., NMR spectra, chromatograms) are archived for independent verification .
  • Error Analysis : Quantify uncertainties in yields, dr values, and optical rotations using standard deviations .
  • Literature Benchmarking : Compare results with published spiro compound syntheses (e.g., 1,7-dioxaspiro[5.5]undecanes) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.